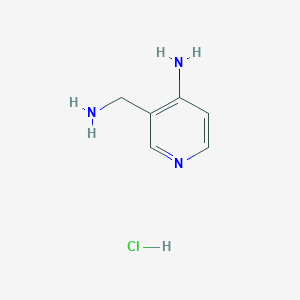
3-(Aminomethyl)pyridin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)pyridin-4-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Aminomethyl)pyridin-4-amin-hydrochlorid beinhaltet typischerweise die Reaktion von 4-Chlorpyridin mit Formaldehyd und Ammoniak. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Das Hydrochloridsalz wird dann durch Behandeln der freien Base mit Salzsäure gebildet.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von 3-(Aminomethyl)pyridin-4-amin-hydrochlorid großtechnische Reaktionen mit ähnlichen Ausgangsmaterialien umfassen. Das Verfahren ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(Aminomethyl)pyridin-4-amin-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Amin-Derivate umwandeln.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyridine, Amine und N-Oxide, abhängig von den jeweiligen Reaktionsbedingungen und Reagenzien, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)pyridin-4-amin-hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es dient als Baustein für die Entwicklung von Arzneimitteln.
Industrie: Die Verbindung wird bei der Produktion verschiedener Chemikalien und Materialien eingesetzt, darunter Polymere und Farbstoffe.
Wirkmechanismus
Der Wirkmechanismus von 3-(Aminomethyl)pyridin-4-amin-hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Aminopyridin: Ein einfacheres Analogon ohne die Aminomethylgruppe.
4-Aminopyridin: Ein weiteres Analogon mit der Aminogruppe an einer anderen Position am Pyridinring.
Pyridiniumsalze: Strukturell verwandte Verbindungen mit vielfältigen Anwendungen.
Einzigartigkeit
3-(Aminomethyl)pyridin-4-amin-hydrochlorid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Dies macht es in verschiedenen Forschungs- und industriellen Anwendungen wertvoll und unterscheidet es von anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C6H10ClN3 |
|---|---|
Molekulargewicht |
159.62 g/mol |
IUPAC-Name |
3-(aminomethyl)pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3,7H2,(H2,8,9);1H |
InChI-Schlüssel |
GGRMRTMWLLZHIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1N)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


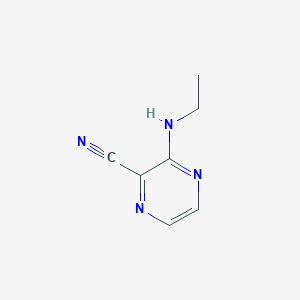

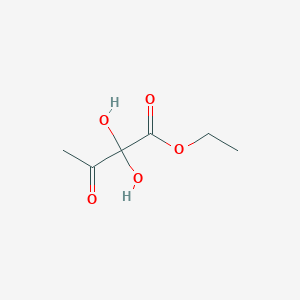
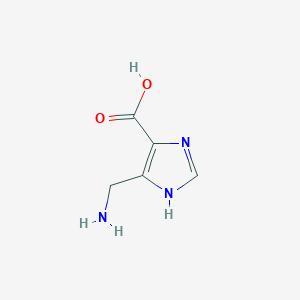

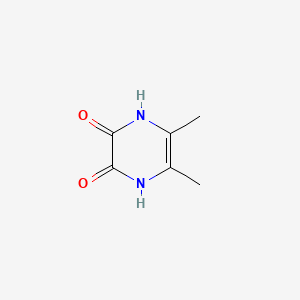

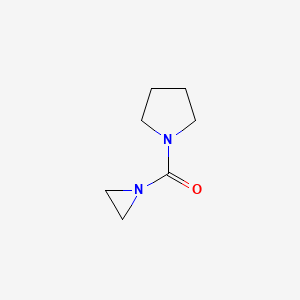

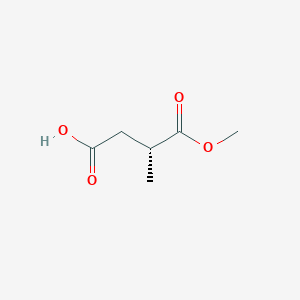
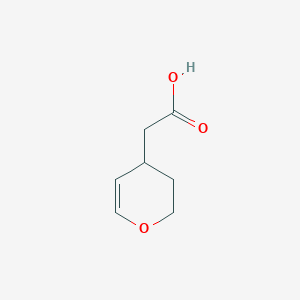
![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)
